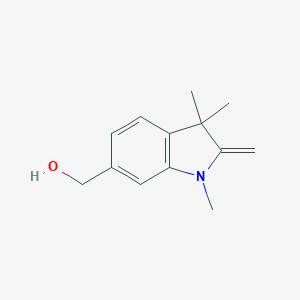
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, also known as TMI or Indomethacin Amide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TMI is a derivative of Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), which has been widely used for the treatment of various inflammatory conditions. However, TMI has shown to possess unique properties that make it a promising candidate for the development of new drugs.
作用機序
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of inflammatory mediators. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to modulate the activity of various neurotransmitters, which may contribute to its effects on cognitive function.
生化学的および生理学的効果
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. Furthermore, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is also soluble in various solvents, which makes it suitable for different experimental conditions. However, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments. It has low water solubility, which may limit its use in some assays. Additionally, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has not been extensively studied for its toxicity and pharmacokinetics, which may affect its suitability for further research.
将来の方向性
There are several future directions for the research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its effects on the gut microbiome, as recent studies have shown that gut bacteria play a crucial role in various physiological processes. Additionally, further studies are needed to determine the safety and pharmacokinetics of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol, which may pave the way for its clinical development.
Conclusion:
In conclusion, (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol is a promising compound that has shown potential for the development of new drugs. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory, anti-cancer, and cognitive-enhancing effects, which make it a versatile compound for further research. Although (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has some limitations for lab experiments, its advantages and unique properties make it a valuable tool for investigating various biological processes. Future research on (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol may lead to the development of new therapies for various diseases.
合成法
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol can be synthesized through a multistep process starting from Indomethacin. The first step involves the conversion of Indomethacin to 1,3,3-trimethyl-2-methyleneindoline-2-oxide, which is then reduced to (1,3,3-trimethyl-2-methylideneindol-6-yl)methanol using sodium borohydride. The synthesis of (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has been the subject of several scientific studies due to its potential therapeutic applications. One study found that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-inflammatory properties that are comparable to Indomethacin, but with fewer side effects. Another study demonstrated that (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has anti-cancer effects by inhibiting the growth of cancer cells. (1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to improve cognitive function in animal models.
特性
CAS番号 |
143445-60-7 |
|---|---|
製品名 |
(1,3,3-Trimethyl-2-methylideneindol-6-YL)methanol |
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
(1,3,3-trimethyl-2-methylideneindol-6-yl)methanol |
InChI |
InChI=1S/C13H17NO/c1-9-13(2,3)11-6-5-10(8-15)7-12(11)14(9)4/h5-7,15H,1,8H2,2-4H3 |
InChIキー |
AEHQXBMDJNFAGO-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C |
正規SMILES |
CC1(C(=C)N(C2=C1C=CC(=C2)CO)C)C |
同義語 |
(1,3,3-TRIMETHYL-2-METHYLENE-2,3-DIHYDRO-1H-INDOL-6-YL)-METHANOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



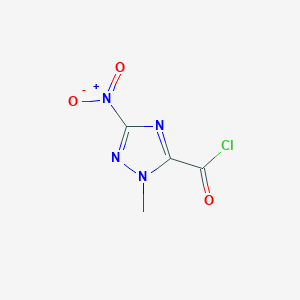
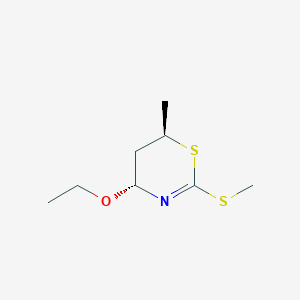
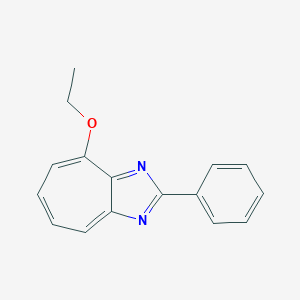
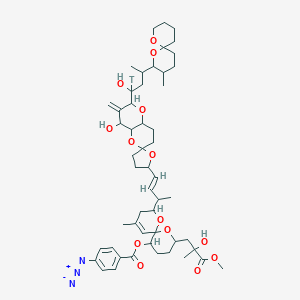
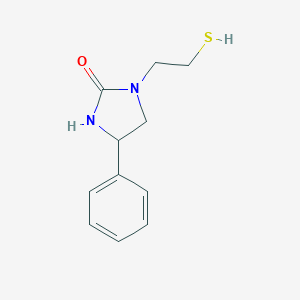
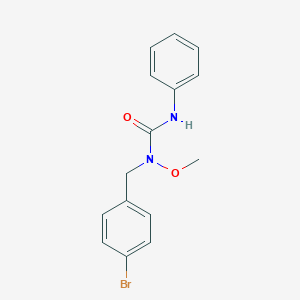
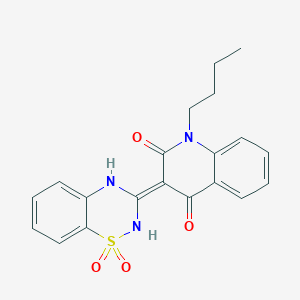
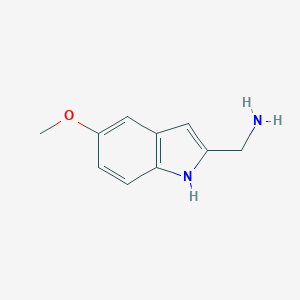

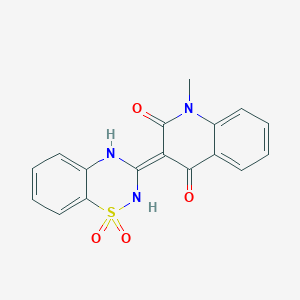
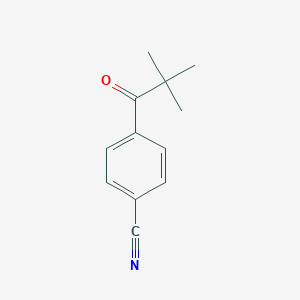
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

